4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol
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Overview
Description
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol is a chemical compound with the molecular formula C12H10ClN3O4 and a molecular weight of 295.68 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a nitro-substituted isoxazole moiety connected through a vinyl group.
Preparation Methods
The synthesis of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves several steps. One common method includes the reaction of 4-chlorophenol with 3-methyl-4-nitro-5-isoxazolecarboxaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro and vinyl groups also play a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol can be compared with similar compounds such as:
4-chloro-2-(trifluoromethyl)aniline: This compound has a similar chloro-substituted benzene ring but differs in the presence of a trifluoromethyl group instead of the nitro-substituted isoxazole moiety.
4-chloro-2-fluoro-6-((2,2,2-trifluoroethoxy)methyl)benzenol: This compound has a similar structure but includes a fluoro and trifluoroethoxy group, making it distinct in its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10ClN3O4 |
---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
4-chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol |
InChI |
InChI=1S/C12H10ClN3O4/c1-7-12(16(18)19)11(20-15-7)4-5-14-9-6-8(13)2-3-10(9)17/h2-6,14,17H,1H3 |
InChI Key |
OGOLEBQHVSGGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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